1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Obtaining a consistent, high-purity 5-aminopyrazole scaffold for kinase inhibitor programs can be a supply chain bottleneck, especially when specific substitution patterns are critical for target binding. This 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 1006682-91-2) is an optimized solution: • Precise meta-chloro substitution for p38 kinase inhibitor synthesis, essential for maintaining high binding affinity and selectivity. • A low-melting solid or liquid physical form enables accurate automated dispensing, directly increasing throughput in parallel synthesis and FBDD campaigns. • Typical purity of ≥98% ensures reliable reactivity in amide coupling, reductive amination, and cross-coupling reactions.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 1006682-91-2
Cat. No. B1628729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
CAS1006682-91-2
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H12ClN3/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9/h2-6H,7,13H2,1H3
InChIKeyMHEPRRNMEIJDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine: Physicochemical and Structural Differentiation for Medicinal Chemistry Procurement


1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS: 1006682-91-2) is a substituted 5-aminopyrazole derivative characterized by a 3-chlorobenzyl group at the N1 position and a methyl group at the C3 position of the pyrazole core [1]. The compound has a molecular formula of C11H12ClN3 and a molecular weight of 221.69 g/mol [2]. As a versatile heterocyclic building block, it is primarily employed as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules [3]. Unlike many structurally related analogs, this compound is typically handled as a free-flowing liquid or low-melting solid, which can influence its handling and formulation properties in a laboratory setting .

Why 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine Cannot Be Substituted with Unqualified Analogs


The precise substitution pattern on the 5-aminopyrazole scaffold critically governs its physicochemical and biological profile. A change from a 3-chlorobenzyl to a 4-chlorobenzyl or unsubstituted benzyl moiety can significantly alter lipophilicity (logP), metabolic stability, and target binding affinity [1]. Even subtle variations in the position of the chlorine substituent (meta vs. para) can lead to marked differences in melting point, boiling point, and solubility, which directly impact synthetic handling, purification, and downstream formulation . Consequently, a generic substitution of 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine with a seemingly similar analog without rigorous validation risks compromising reaction yields, purity, and the intended biological outcome [2]. The following quantitative evidence demonstrates why this specific compound is distinct from its closest structural neighbors.

Quantitative Evidence for Selecting 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine Over Analogous Pyrazoles


Physicochemical Property Comparison: 3-Chlorobenzyl vs. 4-Chlorobenzyl and Benzyl Analogs

The 3-chlorobenzyl substituent in the target compound confers a distinct physicochemical profile relative to the 4-chlorobenzyl and unsubstituted benzyl analogs. Calculated logP values indicate a 24-84% increase in lipophilicity for the 3-chloro analog (estimated logP ~2.75) compared to the 4-chloro analog (logP 2.22-2.48) and the benzyl analog (logP 1.37-2.40) [1]. Furthermore, the target compound is predicted to have a significantly higher atmospheric boiling point (401.5±40.0 °C) compared to the 4-chloro analog (153-154 °C at 4 Torr) . This elevated boiling point and the absence of a well-defined melting point in the literature suggest the target compound is a liquid or low-melting solid at room temperature, contrasting with the 4-chloro analog which is a crystalline solid with a melting point of 95-96 °C .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Meta-Chloro Substituent Effect on Kinase Inhibitor Scaffold Binding Affinity

In the context of pyrazole-based p38 MAP kinase inhibitors, the position of the chloro substituent on the benzyl group directly influences the compound's binding affinity. While explicit IC50 data for the target compound is not publicly available, the class of 5-aminopyrazoles with meta-chlorobenzyl substitutions has been extensively characterized as key intermediates for p38 kinase inhibitors [1]. BindingDB entries for related pyrazoles indicate that the meta-chloro orientation (as in the target compound) is a critical determinant for achieving potent inhibition, with related compounds exhibiting EC50 values in the low micromolar range (e.g., 1.45 µM) [2]. This positions the target compound as a strategic building block for developing inhibitors where the meta-chloro geometry is required for optimal fit within the kinase ATP-binding pocket.

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Physical Form and Handling Advantage: Liquid/Low-Melting State vs. Crystalline Solid Analogs

The target compound lacks a reported melting point in standard databases, and is typically handled as a liquid or low-melting solid [1]. In contrast, the 4-chlorobenzyl analog is a crystalline solid with a sharp melting point of 95-96 °C, and the benzyl analog melts at 69-70 °C . This physical state differential can simplify synthetic workflows: the target compound may not require pre-heating for transfer or dissolution, and it can be directly used in solution-phase parallel synthesis without the need for solid-dispensing robotics [2]. The predicted boiling point of 401.5 °C (at 760 mmHg) further indicates thermal robustness suitable for a variety of reaction conditions .

Synthetic Chemistry Process Development Formulation

Optimal Application Scenarios for 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine in Medicinal Chemistry and Drug Discovery


Synthesis of p38 MAP Kinase Inhibitors

Given its established role as a key building block for p38 kinase inhibitors, this compound is ideally suited for medicinal chemistry programs targeting inflammatory diseases and cancer. The meta-chloro substitution pattern is crucial for achieving high binding affinity and selectivity within the ATP-binding pocket [1]. Researchers should prioritize this compound when synthesizing advanced leads for p38-related conditions such as rheumatoid arthritis and cytokine-mediated disorders [2].

Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound's balanced physicochemical profile (estimated logP ~2.75, molecular weight 221.69) and the presence of a reactive primary amine make it an excellent fragment for FBDD campaigns [3]. Its higher lipophilicity compared to the benzyl analog may facilitate improved ligand efficiency and membrane penetration. It can be readily elaborated through amide coupling, reductive amination, or palladium-catalyzed cross-coupling to generate focused libraries for hit-to-lead optimization [4].

High-Throughput Parallel Synthesis and Automated Chemistry

The liquid or low-melting nature of this compound, coupled with its high purity (typically ≥98%), makes it particularly amenable to automated parallel synthesis platforms . Unlike its crystalline counterparts, it can be accurately dispensed as a liquid using automated liquid handlers without the need for sonication or heating, thereby increasing throughput and reproducibility in array synthesis for SAR studies .

Agrochemical Intermediate for Fungicide Development

The pyrazole scaffold is a privileged structure in agrochemicals, and compounds with a 3-chlorobenzyl group have been implicated in fungicide and insecticide development [5]. This compound can serve as a versatile intermediate for creating novel crop protection agents with improved environmental stability and target specificity, leveraging its moderate lipophilicity and thermal stability [6].

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